molecular formula C7H6BrNO3 B12845932 3-Amino-5-bromo-2-hydroxybenzoic acid

3-Amino-5-bromo-2-hydroxybenzoic acid

Cat. No.: B12845932
M. Wt: 232.03 g/mol
InChI Key: JUXPWXATQNRZSG-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and hydroxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-2-hydroxybenzoic acid typically involves the bromination of 3-amino-2-hydroxybenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pH, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 3-amino-2-hydroxybenzoic acid.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-amino-2-hydroxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-bromo-2-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Amino-5-bromo-2-hydroxybenzoic acid is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of amino, bromo, and hydroxy groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

3-amino-5-bromo-2-hydroxybenzoic acid

InChI

InChI=1S/C7H6BrNO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,9H2,(H,11,12)

InChI Key

JUXPWXATQNRZSG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)Br

Origin of Product

United States

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